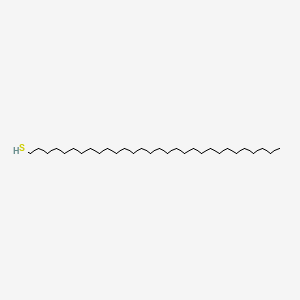
1-Triacontanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Triacontanethiol can be synthesized through the thiol-ene reaction, where a long-chain alkene reacts with hydrogen sulfide in the presence of a radical initiator. The reaction typically requires elevated temperatures and a suitable solvent to facilitate the process.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of long-chain alkenes in the presence of sulfur sources. This method ensures high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Triacontanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted alkanes depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Triacontanethiol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: It serves as a model compound for studying thiol-based biochemistry.
Medicine: Research explores its potential as an antioxidant and in drug delivery systems.
Industry: It is utilized in the production of lubricants, surfactants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which 1-Triacontanethiol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, it can act as a reducing agent, scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
1-Triacontanol: A long-chain alcohol with similar applications in plant growth regulation.
1-Triacontylamine: An amine with comparable long-chain properties.
Uniqueness: 1-Triacontanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its alcohol and amine counterparts. This makes it particularly valuable in applications requiring thiol-specific interactions, such as in the stabilization of nanoparticles and as a reducing agent in biochemical studies.
Propiedades
Número CAS |
66213-99-8 |
|---|---|
Fórmula molecular |
C30H62S |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
triacontane-1-thiol |
InChI |
InChI=1S/C30H62S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 |
Clave InChI |
UNPYGJMJLZPWAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


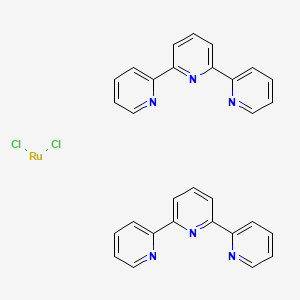
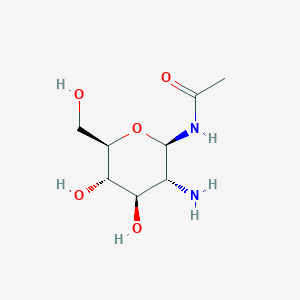


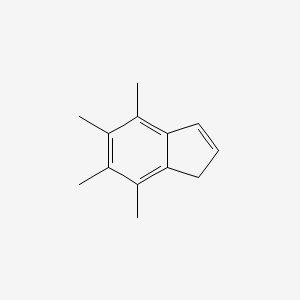

![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
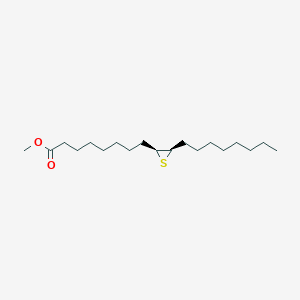
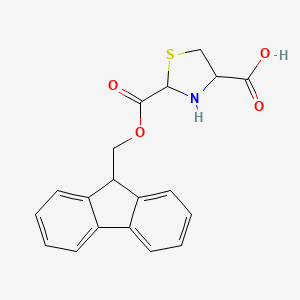



![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
